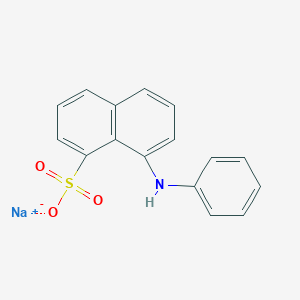

1-Naphthalenesulfonic acid, 8-(phenylamino)-, monosodium salt

Description

1-Naphthalenesulfonic acid, 8-(phenylamino)-, monosodium salt (CAS RN: 1445-19-8), also known as Sodium 8-anilinonaphthalene-1-sulphonate, is a zwitterionic surfactant belonging to the aromatic aminosulfonate class. Its molecular formula is C₁₆H₁₂NNaO₃S, with a molecular weight of 321.33 g/mol . Structurally, it features a naphthalene backbone substituted with a sulfonate group at position 1 and a phenylamino group at position 6. This compound is a solid at room temperature, water-soluble, and stable under standard conditions. However, it is classified as flammable and irritating to the skin, eyes, and respiratory system .

Primary applications include its use as a surfactant and fluorescent probe due to its amphiphilic nature and optical properties. Its UV/Vis absorption maxima are observed at 219, 270, and 374 nm, with fluorescence emission at 468–477 nm when bound to hydrophobic environments .

Properties

CAS No. |

1445-19-8 |

|---|---|

Molecular Formula |

C16H13NNaO3S |

Molecular Weight |

322.3 g/mol |

IUPAC Name |

sodium;8-anilinonaphthalene-1-sulfonate |

InChI |

InChI=1S/C16H13NO3S.Na/c18-21(19,20)15-11-5-7-12-6-4-10-14(16(12)15)17-13-8-2-1-3-9-13;/h1-11,17H,(H,18,19,20); |

InChI Key |

XSSOPENHXIOIEM-UHFFFAOYSA-N |

SMILES |

C1=CC=C(C=C1)NC2=CC=CC3=C2C(=CC=C3)S(=O)(=O)[O-].[Na+] |

Isomeric SMILES |

C1=CC=C(C=C1)NC2=CC=CC3=C2C(=CC=C3)S(=O)(=O)[O-].[Na+] |

Canonical SMILES |

C1=CC=C(C=C1)NC2=CC=CC3=C2C(=CC=C3)S(=O)(=O)O.[Na] |

Other CAS No. |

1445-19-8 |

Related CAS |

82-76-8 (Parent) |

Origin of Product |

United States |

Mechanism of Action

Target of Action

The primary target of 1-Naphthalenesulfonic acid, 8-(phenylamino)-, monosodium salt, also known as 1,8-Phenylacidsodiumsalt, is proteins with hydrophobic pockets. The compound has a propensity to bind to these pockets, making it a useful tool in studying biological systems.

Mode of Action

The compound interacts with its targets through a non-specific binding mechanism. It anchors to cationic side chains of proteins via its sulfonate moiety and additionally binds to nearby hydrophobic pockets on the protein via its anilinonaphthalene core. This interaction results in changes in the protein structure and function.

Biochemical Pathways

Due to its ability to bind to hydrophobic pockets of proteins, it is likely that it influences multiple pathways, particularly those involving protein folding and function.

Result of Action

The binding of 1,8-Phenylacidsodiumsalt to proteins can result in changes in protein conformation and function. This can have various downstream effects at the molecular and cellular level, depending on the specific protein and biological system involved.

Action Environment

Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of 1,8-Phenylacidsodiumsalt. For example, the compound’s fluorescent nature is environmentally sensitive, suggesting that changes in the local environment can affect its fluorescence properties and, potentially, its interaction with protein targets.

Biochemical Analysis

Biochemical Properties

1-Naphthalenesulfonic acid, 8-(phenylamino)-, monosodium salt is known for its environmentally sensitive fluorescent nature and propensity to bind to hydrophobic pockets of proteins. This property allows it to interact with various enzymes, proteins, and other biomolecules, changing its fluorescent properties as it binds to hydrophobic regions on the protein surface.

Cellular Effects

The effects of this compound on cells are primarily related to its interactions with proteins. By binding to proteins, it can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules. Its binding to proteins can lead to changes in gene expression and can influence enzyme activity.

Biological Activity

1-Naphthalenesulfonic acid, 8-(phenylamino)-, monosodium salt, commonly referred to as 8-anilino-1-naphthalenesulfonic acid (ANS), is a synthetic organic compound widely used in biochemical research due to its unique fluorescent properties. This article examines its biological activity, mechanisms of action, and applications in various biological systems.

- Molecular Formula : C₁₆H₁₃NNaO₃S

- Molecular Weight : 322.3 g/mol

- Purity : Typically ≥ 95%

ANS primarily interacts with proteins through non-specific binding to hydrophobic pockets. This interaction can induce conformational changes in proteins, affecting their function and stability. The compound's fluorescence properties make it an effective probe for studying protein folding and dynamics.

Target Proteins

- ANS binds to proteins with exposed hydrophobic patches, which are often indicative of structural changes or folding intermediates.

- It has been shown to interact with various enzymes and receptors, influencing their activity by altering conformation.

Biochemical Pathways

The binding of ANS to proteins can influence several biochemical pathways:

- Protein Folding : ANS is utilized to study the conformational changes in proteins upon ligand binding.

- Cell Signaling : Changes in protein conformation can affect downstream signaling pathways.

- Gene Expression : By altering protein interactions, ANS can indirectly influence gene expression profiles.

Cellular Effects

ANS has been shown to affect cellular processes by:

- Modulating enzyme activities.

- Influencing cell signaling pathways.

- Interacting with mitochondrial membranes, which enhances its utility in studying mitochondrial functions.

Study 1: Protein Interaction Dynamics

In a study examining the interaction between ANS and Toxoplasma gondii ferredoxin-NADP(+) reductase (TgFNR), it was found that ANS binds selectively at pH 4, leading to significant structural changes. This binding resulted in the exposure of hydrophobic patches on TgFNR, facilitating further interactions with other ligands .

Study 2: Laccase-Mediated Transformation

Research demonstrated that ANS undergoes rapid oxidation when subjected to laccase-mediated transformation. This process highlighted the compound's potential as a substrate for enzymatic reactions and its role in biocatalysis .

Study 3: Fluorescent Probing of Protein Conformation

ANS has been extensively used as a fluorescent probe to study conformational changes in various proteins. The fluorescence intensity varies significantly when ANS binds to different hydrophobic regions on protein surfaces, providing insights into protein dynamics and folding mechanisms .

Applications in Research

1-Naphthalenesulfonic acid has a variety of applications:

- Fluorescent Probes : Used for studying protein folding and dynamics.

- Enzyme Activity Assays : Acts as a substrate or inhibitor in enzymatic reactions.

- Cell Biology : Investigates cellular processes involving membrane dynamics and protein interactions.

Summary Table of Biological Activities

Scientific Research Applications

Biological Research Applications

Fluorescent Molecular Probe

ANS is widely recognized for its role as a fluorescent probe in biological systems. It is particularly useful for studying protein folding and conformational changes. The compound's fluorescence properties change when it binds to hydrophobic regions on proteins, making it an effective tool for investigating ligand-induced conformational shifts. This characteristic allows researchers to measure the fluorescence intensity in the presence and absence of ligands, providing insights into protein dynamics and interactions .

Protein Studies

In addition to studying ligand binding, ANS is employed to explore protein aggregation and misfolding, which are critical in understanding diseases such as Alzheimer's and Parkinson's. The compound's ability to form stable complexes with proteins enhances its utility in various assays aimed at monitoring protein behavior in different environments .

Analytical Chemistry Applications

Indicator in Chemical Sensors

ANS is utilized as a sensitive indicator in chemical sensors, particularly sodium-selective fiber-optic sensors. In these applications, ANS forms ion-pairs with sodium ions, leading to a measurable change in fluorescence that can be quantitatively analyzed. This property makes it valuable for environmental monitoring and clinical diagnostics .

Fluorescence Spectroscopy

The compound is extensively used in fluorescence spectroscopy to study molecular interactions. By measuring the changes in fluorescence emission spectra upon binding events or environmental changes (e.g., pH or temperature), researchers can gain insights into molecular dynamics and interactions within complex biological systems .

Materials Science Applications

Dye Intermediate

ANS serves as a dye intermediate in the production of various dyes, including weak acid dark blue 5R and weak acid black BR. Its chemical structure allows it to participate in dye synthesis processes effectively, contributing to the development of new coloring agents for textiles and other materials .

Nanomaterials Development

Recent studies have explored the use of ANS in the engineering of photoluminescent nanomaterials. The compound can be incorporated into modular light-harvesting platforms based on macrocyclic amphiphiles, enhancing the performance of these materials for applications in optoelectronics and energy conversion technologies .

Data Tables

Case Study 1: Protein Folding Dynamics

In a study published by the American Chemical Society, researchers utilized ANS to investigate the folding dynamics of a specific enzyme under varying conditions. They observed that the fluorescence intensity increased significantly when the enzyme transitioned from an unfolded to a folded state, confirming ANS's effectiveness as a probe for monitoring protein conformational changes .

Case Study 2: Development of Sodium Sensors

A recent publication detailed the development of a sodium-selective fiber-optic sensor using ANS as a fluorescent indicator. The study demonstrated that the sensor could detect sodium concentrations with high sensitivity and selectivity, making it suitable for clinical diagnostics and environmental monitoring applications .

Case Study 3: Dye Production

Research conducted on the synthesis of dyes highlighted ANS's role as an intermediate in producing various colorants. The study emphasized its efficiency and versatility in generating dyes with desirable properties for industrial applications .

Comparison with Similar Compounds

Comparison with Similar Compounds

Magnesium Salt: 1-Naphthalenesulfonic Acid, 8-(Phenylamino)-, Magnesium Salt

- CAS RN : 18108-68-4

- Molecular Formula : C₃₂H₂₄MgN₂O₆S₂

- Molecular Weight : 620.98 g/mol

- Properties: A zwitterionic surfactant with a divalent magnesium counterion. The higher molecular weight and charge density compared to the sodium salt may reduce water solubility and alter aggregation behavior.

| Property | Sodium Salt | Magnesium Salt |

|---|---|---|

| Molecular Weight | 321.33 | 620.98 |

| Charge | Monovalent | Divalent |

| Solubility | High in water | Likely lower |

Ammonium Salt: 1-Naphthalenesulfonic Acid, 8-(Phenylamino)-, Monoammonium Salt

- CAS RN : 28836-03-5

- Molecular Formula : C₁₆H₁₆N₂O₃S

- Molecular Weight : 316.37 g/mol

- Properties: A green crystalline powder with 99% purity . Studies using Hyper-Rayleigh Scattering (HRS) revealed its hyperpolarizability (β) decreases with solvent polarity (e.g., β = 37.4 × 10⁻³⁰ esu in p-dioxane vs. 10.3 × 10⁻³⁰ esu in water) due to dissociation effects . This makes it valuable in nonlinear optics. Unlike the sodium salt, it is classified under higher hazard categories (6.1D, 6.3A, 6.4A) , indicating increased toxicity.

| Property | Sodium Salt | Ammonium Salt |

|---|---|---|

| Hazard Class | 6.3A, 6.4A | 6.1D, 6.3A, 6.4A |

| Key Application | Surfactant | Fluorescent probe, HRS |

| β (HRS in water) | N/A | 10.3 × 10⁻³⁰ esu |

H-Acid Monosodium Salt (1-Amino-8-hydroxy-3,6-naphthalenedisulfonic Acid)

- CAS RN: Not explicitly provided (referenced in GB/T 1648-2013)

- Molecular Formula : C₁₀H₈NNaO₇S₂

- Molecular Weight : 341.30 g/mol

- Properties: Distinguished by hydroxyl and dual sulfonate groups, this compound is critical in dye and pharmaceutical industries.

| Property | Target Compound | H-Acid Monosodium Salt |

|---|---|---|

| Functional Groups | Phenylamino, sulfonate | Hydroxyl, dual sulfonate |

| Primary Use | Surfactant | Dyes, pharmaceuticals |

1-Naphthalenesulfonic Acid, 7-Amino-, Sodium Salt

- CAS RN : 27931-06-2

- Molecular Formula : C₁₀H₈NNaO₃S

- Molecular Weight : 245.23 g/mol

- Properties: The amino group at position 7 (vs. phenylamino at position 8) reduces steric hindrance and alters electronic properties.

Free Acid Form: 1-Anilinonaphthalene-8-Sulfonic Acid

- CAS RN : 82-76-8

- Molecular Formula: C₁₆H₁₃NO₃S

- Molecular Weight : 299.3 g/mol

- Properties : The absence of a counterion reduces water solubility compared to its sodium salt. It shares similar UV/Vis profiles (λmax = 219, 270, 374 nm) but is primarily used in research settings for fluorescence studies.

Preparation Methods

Sulfonation of Naphthalene

Naphthalene is first sulfonated using concentrated sulfuric acid at 35–45°C for 2–3 hours to yield 1-naphthalenesulfonic acid . This step positions the sulfonic acid group at the 1-position of the naphthalene ring. The reaction is exothermic and requires precise temperature control to avoid polysubstitution.

Reaction Conditions:

Nitration and Reduction

The sulfonated product undergoes nitration with a nitric acid-sulfuric acid mixture at 30–95°C to introduce a nitro group at the 8-position, forming 1-sulfonic acid-8-nitronaphthalene . Subsequent reduction with iron powder in aqueous medium at 60–180°C converts the nitro group to an amine, yielding 8-amino-1-naphthalenesulfonic acid .

Key Parameters:

Coupling with Aniline

The amine intermediate is coupled with aniline via a condensation reaction catalyzed by sulfuric acid. This step forms the 8-(phenylamino)-1-naphthalenesulfonic acid , which is then neutralized with sodium hydroxide to produce the monosodium salt.

Reaction Optimization:

-

Temperature: 15–60°C

-

Time: 24–36 hours

Purification Protocol:

-

Dissolve the crude product in 10% NaOH.

-

Adjust pH to 12, filter to remove insoluble impurities.

-

Precipitate the purified acid by acidifying with HCl.

Microwave-Assisted Synthesis

Modern methods employ microwave irradiation to accelerate the coupling reaction between 8-chloronaphthalene-1-sulfonic acid and aniline, reducing reaction times from days to hours.

Reaction Mechanism

The chlorine atom at the 8-position of naphthalene undergoes nucleophilic substitution with aniline in the presence of a copper catalyst. Microwave irradiation enhances reaction efficiency by promoting even heating and reducing side reactions.

Experimental Setup:

-

Reactants: 8-Chloronaphthalene-1-sulfonic acid (1 equiv), aniline (1.1 equiv)

-

Catalyst: Powdered Cu (10 mol%)

-

Solvent: Phosphate buffer (pH 6.0–7.0)

Yield and Byproducts:

Purification and Salt Formation

Post-reaction, the mixture is basified to pH >12 with NaOH, filtered to remove copper residues, and extracted with dichloromethane to eliminate unreacted aniline. The aqueous layer is acidified to precipitate the sulfonic acid, which is then neutralized with NaOH to yield the monosodium salt.

Comparative Analysis of Methods

Industrial-Scale Production

A patented large-scale process outlines annual production of 1,000 tons using the traditional method:

-

Sulfonation: 35–45°C, 2–3 hours.

-

Nitration: 30–95°C, 4–6 hours.

-

Reduction: 60–180°C, 6–8 hours.

-

Coupling: 15–60°C, 24–36 hours.

Economic and Environmental Considerations:

-

Cost Efficiency: Traditional methods use low-cost reagents but require prolonged reaction times.

-

Waste Management: Microwave methods reduce solvent waste but require copper catalyst recovery.

Challenges and Optimization Strategies

Byproduct Formation

Hydrolysis of the chloro intermediate in microwave synthesis remains a key challenge. Strategies include:

Q & A

Q. What are the optimal synthetic routes for 1-Naphthalenesulfonic acid, 8-(phenylamino)-, monosodium salt?

The compound is synthesized via sulfonation of naphthalene followed by nitration and reduction. Key steps include:

- Sulfonation : Naphthalene reacts with sulfuric acid at low temperatures to form 1-naphthalenesulfonic acid.

- Nitration : Introduction of a nitro group at the 8-position using nitric acid, yielding 8-nitro-1-naphthalenesulfonic acid.

- Reduction : Catalytic hydrogenation or iron-acid reduction converts the nitro group to an amino group.

- Phenylamination : Coupling with aniline under acidic conditions forms the phenylamino derivative.

- Neutralization : Reaction with sodium hydroxide yields the monosodium salt .

Q. How can researchers characterize the purity and structural integrity of this compound?

- HPLC : Assess purity (>99% for research-grade material; see ).

- UV-Vis Spectroscopy : Confirm the aromatic and sulfonic acid moieties (absorption peaks at 250–300 nm).

- NMR : Verify substituent positions (e.g., ¹H NMR signals for phenylamino protons at δ 6.8–7.5 ppm).

- Elemental Analysis : Validate molecular formula (C₁₆H₁₂NNaO₃S; MW 321.33) .

Q. What safety protocols are critical for handling this compound?

- Hazards : Flammable solid; releases toxic gases (CO, NOₓ) on combustion. Causes skin/eye irritation.

- Mitigation : Use PPE (gloves, goggles), work in fume hoods, and avoid contact with strong oxidizers. Store at room temperature in airtight containers .

Advanced Research Questions

Q. How does this compound function as a fluorescent probe in protein aggregation studies?

- Mechanism : The hydrophobic phenylamino group binds to exposed hydrophobic patches on misfolded proteins.

- Detection : Fluorescence intensity increases upon binding (ex/em: 370/470 nm).

- Applications : Differentiates amorphous aggregates (detected by this compound) from amyloid fibrils (detected by Thioflavin T) .

Q. How can researchers resolve discrepancies in solubility across experimental buffers?

Q. What methodological considerations apply when studying its interactions with biomolecules?

- Competitive Binding : Test specificity by adding competitors (e.g., ANS analogs like 1-anilinonaphthalene-8-sulfonate).

- Quenching Controls : Use iodide ions (e.g., KI) to assess surface accessibility of binding sites.

- Thermodynamic Analysis : Perform isothermal titration calorimetry (ITC) to quantify binding affinity (Kd) .

Q. How to address conflicting spectral data in different solvent systems?

- Root Cause : Solvent polarity affects the compound’s fluorescence quantum yield. For example, fluorescence is quenched in polar protic solvents (e.g., water) but enhanced in apolar environments.

- Calibration : Normalize spectral data using solvent-specific reference standards. Validate with parallel assays (e.g., circular dichroism for protein conformation) .

Data Contradiction Analysis

Q. Why do different studies report varying fluorescence intensities for the same concentration?

- Factors :

- Salt Form : Ammonium salts (e.g., CAS 28836-03-5) may exhibit higher solubility than sodium salts, altering fluorescence readouts.

- Impurities : Trace metals (e.g., Mg²⁺ from synthesis) can quench fluorescence. Purify via recrystallization or column chromatography.

- Instrument Calibration : Use standardized fluorometer settings (e.g., slit width, gain) across experiments .

Q. How to reconcile discrepancies in reported toxicity profiles?

- Variability : Toxicity data depend on the salt form (e.g., monosodium vs. magnesium salts).

- Mitigation :

Experimental Design Challenges

Q. How to design a robust protocol for studying its surfactant properties?

Q. What strategies optimize its use in dye-sensitized solar cells (DSSCs)?

- Functionalization : Modify the sulfonate group to enhance binding to TiO₂ electrodes.

- Co-sensitization : Combine with complementary dyes (e.g., C.I. Acid Blue 113 derivatives) to broaden light absorption .

Advanced Analytical Techniques

Q. How to employ mass spectrometry (MS) for degradation product analysis?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.